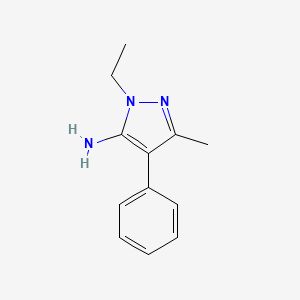

1-Ethyl-3-methyl-4-phenyl-1h-pyrazol-5-amine

Description

1-Ethyl-3-methyl-4-phenyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by an ethyl group at position 1, a methyl group at position 3, and a phenyl substituent at position 2.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-5-methyl-4-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-3-15-12(13)11(9(2)14-15)10-7-5-4-6-8-10/h4-8H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIAJUOMPFBZLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1517764-11-2 | |

| Record name | 1-ethyl-3-methyl-4-phenyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target compound’s structure features a pyrazole core with substituents at positions 1 (ethyl), 3 (methyl), 4 (phenyl), and 5 (amine). Retrosynthetic disconnection suggests two primary approaches:

- Pyrazole Ring Construction : Cyclocondensation of a 1,3-diketone with ethyl hydrazine, followed by functionalization at position 5.

- Post-Modification of Preformed Pyrazoles : Derivatization of a preassembled pyrazole scaffold via alkylation, acylation, or amination.

Key challenges include ensuring regioselectivity during cyclization and introducing the primary amine group without side reactions.

Cyclocondensation Route via 1,3-Diketone Intermediate

Synthesis of 1-Ethyl-3-methyl-4-phenyl-1H-pyrazol-5-one

The pyrazole ring forms via cyclocondensation of ethyl hydrazine with a 1,3-diketone, such as 3-keto-4-phenylbutan-2-one. This reaction proceeds under acidic or neutral conditions, typically in ethanol or acetic acid at reflux (80–100°C, 4–6 h).

Mechanism :

- Nucleophilic attack by the hydrazine’s terminal nitrogen on the diketone’s carbonyl carbon.

- Sequential proton transfers and dehydration yield the pyrazole ring.

Reaction Conditions :

Conversion of Pyrazol-5-one to Pyrazol-5-amine

The ketone at position 5 is transformed into an amine through a two-step process:

Oxime Formation

Treatment of 1-ethyl-3-methyl-4-phenyl-1H-pyrazol-5-one with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol/water (3:1) under reflux (2–3 h) forms the corresponding oxime.

Key Parameters :

- Molar Ratio : 1:1.2 (ketone:NH2OH·HCl)

- Base : Sodium acetate (pH 4–5)

- Yield : 90–95%

Oxime Reduction to Amine

The oxime undergoes reduction using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at 0°C to room temperature (4 h).

Reaction Setup :

- Reducing Agent : LiAlH4 (2.5 equiv)

- Work-Up : Sequential quenching with H2O, 15% NaOH, and H2O

- Yield : 65–75%

Alternative Methods :

- Catalytic hydrogenation (H2, 50 psi, Pd/C, ethanol, 6 h, 70% yield)

- Sodium borohydride/trifluoroacetic acid (lower yields: 50–60%)

Direct Amination of Halogenated Pyrazoles

Synthesis of 5-Chloro-1-ethyl-3-methyl-4-phenyl-1H-pyrazole

Chlorination of the pyrazol-5-one using phosphorus oxychloride (POCl3) under reflux (4 h) introduces a chloro group.

Conditions :

- POCl3 : 3 equiv

- Solvent : Toluene

- Yield : 80%

Nucleophilic Amination

The chloro derivative reacts with aqueous ammonia (28% NH3) in a sealed tube at 120°C for 12 h, yielding the target amine.

Optimization Notes :

- Ammonia Concentration : >25% minimizes side products

- Catalyst : CuI (5 mol%) enhances substitution efficiency

- Yield : 60–70%

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation + Reduction | 3 | 45–55 | High regioselectivity | Multi-step, LiAlH4 handling |

| Direct Amination | 2 | 50–60 | Shorter route | Harsh NH3 conditions, moderate yield |

Characterization and Quality Control

Spectroscopic Validation

Industrial-Scale Considerations

Solvent Recycling

Ethanol recovery via distillation reduces costs by 30% in the cyclocondensation step.

Emerging Methodologies

Enzymatic Amination

Preliminary studies using transaminases (e.g., ω-TA) show potential for converting pyrazol-5-one to the amine in phosphate buffer (pH 7.5, 37°C, 48 h), though yields remain low (20–30%).

Photocatalytic Approaches

Visible-light-driven amination using Ru(bpy)3Cl2 as a catalyst enables room-temperature reactions (12 h, 40% yield), avoiding high-pressure NH3.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methyl-4-phenyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-3-methyl-4-phenyl-1H-pyrazol-5-amine has garnered attention for its potential therapeutic properties. Research indicates that derivatives of pyrazole compounds exhibit a broad range of biological activities, including:

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells. For instance, it has been tested against various cancer cell lines with promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 2.5 | Induces apoptosis via caspase activation |

| HepG2 (Liver) | 3.0 | Inhibits cell proliferation |

| A549 (Lung) | 4.0 | Microtubule destabilization |

The compound's ability to interfere with cellular pathways related to inflammation and cancer makes it a valuable candidate for drug development .

Anti-inflammatory Properties

Research has indicated that pyrazole derivatives can exhibit anti-inflammatory effects. The compound's structure allows it to interact with inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Some studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. These compounds have shown efficacy against various bacterial strains, indicating their potential use in developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have documented the efficacy and biological activity of this compound:

- Anticancer Study : A study published in the Egyptian Journal of Chemistry highlighted the synthesis of various pyrazole derivatives and their cytotoxicity against cancer cell lines, demonstrating significant anticancer potential .

- Multi-component Reactions : Research involving multi-component reactions has shown that this compound can be utilized to synthesize novel derivatives with enhanced biological activity, showcasing its versatility in organic synthesis .

- Pharmacological Evaluation : A pharmacological study evaluated several synthesized pyrazole derivatives for their analgesic and anti-inflammatory activities, further supporting the therapeutic potential of compounds within this class .

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methyl-4-phenyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Physicochemical Properties

- Solubility and Lipophilicity: The ethyl and methyl groups in the target compound balance hydrophobicity, favoring moderate solubility in ethanol and DMSO . Methoxy and trifluoromethoxy substituents () increase polarity, enhancing aqueous solubility .

Crystallographic and Hydrogen-Bonding Patterns

- Pyrazole amines often form intermolecular hydrogen bonds (N–H⋯N/O) that stabilize crystal lattices. The ethyl and phenyl groups in the target compound may reduce hydrogen-bonding density compared to hydroxyl- or urea-containing analogues, affecting crystalline stability .

Biological Activity

1-Ethyl-3-methyl-4-phenyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This article delves into the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Weight | 201.27 g/mol |

| CAS Number | 1517764-11-2 |

| IUPAC Name | 2-Ethyl-5-methyl-4-phenylpyrazol-3-amine |

The compound exhibits a heterocyclic structure typical of pyrazole derivatives, which are known for their versatility in organic synthesis and medicinal applications.

Cytotoxic Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant cytotoxic effects on various human cancer cell lines. A study on similar compounds demonstrated that they could induce apoptosis in cancer cells through the activation of specific biochemical pathways. The cytotoxicity was assessed using assays such as the Brine Shrimp Lethality Assay, which indicated that several derivatives showed promising results against cancerous cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical to bacterial survival .

Anti-inflammatory Effects

In addition to its cytotoxic and antimicrobial activities, this compound has shown potential as an anti-inflammatory agent. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The compound's selectivity towards COX isoforms suggests it could be developed into a non-steroidal anti-inflammatory drug (NSAID) with fewer side effects compared to traditional options .

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound. Key findings include:

- Cytotoxicity Assessment : A comparative study evaluated various pyrazole derivatives for their cytotoxic effects on colorectal cancer cell lines. The results indicated that compounds with similar structural motifs exhibited IC50 values in the micromolar range, highlighting their potential as anticancer agents .

- Antimicrobial Testing : In vitro tests demonstrated that the compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness .

- In Vivo Studies : Animal model studies have begun to explore the anti-inflammatory effects of this compound. Initial findings suggest a reduction in inflammation markers in treated subjects compared to controls, indicating its potential therapeutic application .

Conclusion and Future Directions

The biological activity of this compound showcases its promise as a versatile compound in medicinal chemistry. Its cytotoxic, antimicrobial, and anti-inflammatory properties position it as a candidate for further research and development into therapeutic agents.

Future investigations should focus on:

- Mechanistic Studies : Elucidating the precise biochemical pathways involved in its action.

- Structure–Activity Relationship (SAR) : Exploring modifications to enhance efficacy and reduce toxicity.

- Clinical Trials : Assessing safety and efficacy in human subjects to pave the way for clinical applications.

As research progresses, this compound may contribute significantly to the development of new therapeutic strategies in treating various diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Ethyl-3-methyl-4-phenyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves alkylation or condensation of pyrazole precursors. For example, alkylation of 1-ethylpyrazole derivatives with methylating agents (e.g., methyl iodide) in aprotic solvents like DMF, under basic conditions (e.g., K₂CO₃), yields the target compound. Temperature (60–80°C) and solvent polarity critically affect regioselectivity and byproduct formation . Optimization via Design of Experiments (DoE) is recommended to balance competing reactions.

Q. How can researchers characterize the molecular structure of this compound with high confidence?

- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides unambiguous structural confirmation. For non-crystalline samples, advanced NMR techniques (¹H-¹³C HSQC, NOESY) resolve substituent positions, while high-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What preliminary assays are recommended to screen the biological activity of this pyrazole derivative?

- Methodological Answer : Begin with in vitro assays targeting enzymes/receptors relevant to its structural analogs (e.g., kinases, GPCRs). Use fluorescence-based binding assays or enzymatic inhibition kits. For antimicrobial activity, employ microdilution assays against Gram-positive/negative bacteria and fungi. Dose-response curves (IC₅₀/EC₅₀) and cytotoxicity profiling (e.g., MTT assay on HEK-293 cells) are essential for early-stage validation .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data across studies involving this compound?

- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Control for batch-to-batch variability via HPLC purity checks (>98%) and LC-MS characterization. Consider substituent effects: electron-withdrawing groups (e.g., -F) on the phenyl ring may enhance kinase inhibition but reduce solubility, skewing assay results .

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound analogs?

- Methodological Answer :

- Systematic substitution : Replace the ethyl/methyl groups with bulkier (e.g., isopropyl) or polar (e.g., -OH) moieties to probe steric and electronic effects.

- Computational modeling : Perform molecular docking (AutoDock Vina) and MD simulations to predict binding modes with target proteins (e.g., COX-2). Corrogate results with experimental IC₅₀ values .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyrazole N-atoms) using Schrödinger’s Phase .

Q. How can researchers resolve discrepancies in crystallographic data refinement for this compound?

- Methodological Answer : Use SHELXL’s TWIN/BASF commands to model twinning or disorder. Validate refinement with R₁ (>0.05 warrants re-examination) and check for missed symmetry (PLATON’s ADDSYM). For weak diffraction data, apply SHELXE’s iterative phasing with solvent flattening .

Q. What computational approaches predict the metabolic stability of this compound in preclinical studies?

- Methodological Answer : Combine in silico tools:

- CYP450 metabolism : Use StarDrop’s P450 Module to identify labile sites (e.g., ethyl group oxidation).

- Physicochemical properties : Calculate logP (ALOGPS) and pKa (MarvinSketch) to assess membrane permeability.

- Metabolite prediction : GLORYx or BioTransformer 3.0 generates phase I/II metabolites, validated via in vitro hepatocyte assays .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.